molecular formula BH3O2 B1209890 Dihydroxyborane CAS No. 74930-82-8

Dihydroxyborane

Cat. No.: B1209890
CAS No.: 74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
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Description

Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.

Properties

CAS No.

74930-82-8

Molecular Formula

BH3O2

Molecular Weight

45.84 g/mol

IUPAC Name

boronic acid

InChI

InChI=1S/BH3O2/c2-1-3/h1-3H

InChI Key

ZADPBFCGQRWHPN-UHFFFAOYSA-N

SMILES

B(O)O

Canonical SMILES

B(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boronic acid solution 0.1 M was prepared in Toluene/EtOH (1/1). Boronic acid solution (100 mmol, 1000 μL) was added to vials. A suspension of 5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol (16) 0.1 M was prepared in Toluene/EtOH (1/1). Suspension of intermediate 56 (500 μL, 50 mmol) was added into each vial. Saturated Na2CO3 (500 μL) was added to each vial. Add catalytic amount of BDtBFPdCl2 to each vial at a time followed by purging with N2 with pipette and cap the vial immediately. The reactions were shaken at 100° C. for at least 16 h. EtOAc (2 mL) was added to each vial. Water (0.5 mL) was added to each vial. Vortex vials and water layer was removed. Additional water (1500 μL) was added to each vial, vortex and remove the water layer. Repeat water washing sequence again. Solvents were removed to dryness. Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA) and purified by reverse phase HPLC. To obtain 5-(4′-fluoro-[1,1′-biphenyl]-3-yl)-7-(4-methoxyphenyl)amino)-2H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-4(5H)-one (Compound 133) (11.2 mmol, 22%) LC-Mass: m/e 479 (M+1).
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Compound 133
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 μL
Type
reactant
Reaction Step Three
Name
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
intermediate 56
Quantity
500 μL
Type
reactant
Reaction Step Five
Quantity
500 μL
Type
reactant
Reaction Step Six
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 500 mL dry flask was charged with 2-bromo-5-fluoro-4-isopropylanisole (compound of formula 4, Scheme 3) (24.6 g, 0.1 mol) and dissolved in toluene (80 mL) and THF (80 mL). The resulting solution was flushed with argon, and tri-isopropylborate (32 mL, 0.14 mol) was added. The mixture was cooled to −80° C. Then 10 M n-BuLi in hexanes (12.5 mL, 0.125 mol) was added slowly, maintaining a temperature below −55° C. Thirty minutes after completion of the n-BuLi addition, the reaction was warmed to −35° C. and quenched into 3 M H2SO4 solution (75 mL, 0.225 mol). DIPE (200 mL) was added to the mixture to dilute the organic layer. The mixture was stirred (15 min) and the aqueous layer was cut away. The organic layer was washed with 3.0 M H2SO4 (75 mL). The organic phase was extracted three times with 1M NaOH (200 mL first and then 50 mL and 50 mL). The three NaOH extractions were combined, diluted with 2-propanol (85 mL), and cooled to 15° C. Then the solution was slowly acidified to pH ˜2 using 3 M H2SO4 (70 mL) while maintaining temperature at 15-20° C. The resulting slurry was stirred for 1 hour and then filtered. The filter cake was washed with water (3×30 mL) and dried under an air flow for 1 day. The white crystalline solid was isolated to yield boronic acid of formula 5 (Scheme 3) (19.23 g, 91%): mp 100-102° C.; 1H NMR (CDCl3) δ 1.25 (d, J=6.9 Hz, 6H), 3.17 (sept., J=6.9 Hz, 1H), 3.88 (s, 3H), 5.83 (s, 2H), 6.59 (d, J=12.4 Hz, 1H), 7.72 (d, J=6.6 Hz, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Also, triphenylamine boronic acid product was synthesized as follows. Under an argon (Ar) atmosphere, 246 g of 4-bromotriphenylamine (commercially available product), and 1500 ml of anhydrous tetrahydrofuran were placed in a 5 liter flask, and 570 ml of 1.6M n-BuLi/hexane solution was added dropwise over 3 hours at −60° C. After 30 minutes, 429 g of triisopropyl borate was added dropwise over 1 hour. Then, reaction overnight at ambient temperature was allowed. After the reaction, 2 liters of water was added dropwise, and after that, the mixture was extracted and the liquid was separated using 2 liters of toluene. The organic layer was concentrated, recrystallized, filtered, dried and 160 g of white boronic acid product, a target compound, was obtained.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
n-BuLi hexane
Quantity
570 mL
Type
reactant
Reaction Step Two
Quantity
429 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The fourth route to intermediate [1] is outlined in Scheme 4. Intermediate compound [C] is prepared as described in Scheme 2. 4-Amino benzamide [C] is then reacted with 2,2,2-trichloroethyl chloroformate or trichloromethyl chloroformate to form the corresponding carbamate [P]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, solvent such as DCM, THF, or CHCl3, at reduced temperatures, i.e., about 0° C. to about rt, for about 2 to about 12 h, such as about 4 h. Reaction of compound [P] with an appropriately substituted aniline affords urea intermediate [O]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, a solvent such as 1,4-dioxane, toluene, or mixtures thereof, at elevated temperatures such as about 90 to about 120° C., i.e., about 95° C., and over a period of about 10 to about 15 h, such as about 10 h. The urea intermediate [O] is then reacted with bis(pinacolato)diboron in the presence of a catalyst such as Pd(dppf)Cl2.DCM or Pd(dppf)Cl2 to form intermediate [1]. Typically, this reaction is performed in the presence of a base such as KOAc, solvent such as 1,4-dioxane or DMF, at elevated temperatures such as about 80 to about 120° C., such as about 110° C., and over a period of about 3 to about 15 h, such as about 10 h.
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